4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride
Overview
Description
Scientific Research Applications
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride has a wide range of applications in scientific research:
Preparation Methods
Chemical Reactions Analysis
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride involves its interaction with molecular targets such as enzymes and proteins . The hydrazine group is particularly reactive, allowing the compound to form covalent bonds with target molecules . This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinyl-1-(4-chlorobenzenesulfonyl)azepane hydrochloride: Similar structure but with a chlorine substituent instead of a methyl group.
4-Hydrazinyl-1-(4-nitrobenzenesulfonyl)azepane hydrochloride: Contains a nitro group, which affects its reactivity and applications.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylazepan-4-yl]hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-11-4-6-13(7-5-11)19(17,18)16-9-2-3-12(15-14)8-10-16;/h4-7,12,15H,2-3,8-10,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDKIULMANVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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